Azido-PEG3-DYKDDDDK

Description

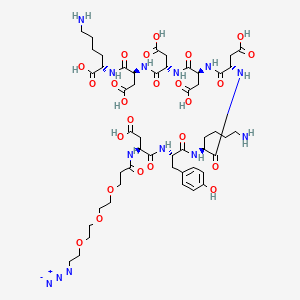

Structure

2D Structure

Properties

Molecular Formula |

C50H75N13O24 |

|---|---|

Molecular Weight |

1242.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |

InChI Key |

UBNDUTFMVNRKDR-VTGDPKQBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG3-DYKDDDDK: A Versatile Tool for Bioconjugation and Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG3-DYKDDDDK is a heterobifunctional chemical biology tool designed for the precise covalent labeling of biomolecules. This reagent incorporates three key functional components: a terminal azide group for bioorthogonal "click" chemistry, a hydrophilic triethylene glycol (PEG3) spacer, and the well-established DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This unique combination of features enables the stable and specific introduction of the FLAG-tag onto alkyne-modified proteins, nucleic acids, or other biomolecules. The subsequent recognition of the FLAG-tag by high-affinity monoclonal antibodies facilitates a range of applications, including protein purification, detection, and localization. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and illustrative workflows to support its effective implementation in research and drug development.

Introduction to this compound

This compound is a powerful reagent for bioconjugation, a process that involves the covalent linking of two or more molecules, at least one of which is a biomolecule. The strategic design of this reagent allows for a two-step labeling and analysis workflow. First, the azide group participates in a highly efficient and specific click chemistry reaction with a terminal alkyne-functionalized target molecule. This reaction forms a stable triazole linkage. The incorporated PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, which can be beneficial for maintaining the native conformation and function of the labeled biomolecule.[1]

Once conjugated, the exposed DYKDDDDK epitope serves as a versatile handle for a variety of downstream applications. The FLAG-tag is a small, hydrophilic, and highly immunogenic octapeptide that is readily recognized by specific anti-FLAG antibodies. This interaction is central to the utility of this compound in enabling the detection and purification of the labeled molecule.

Core Applications

The primary application of this compound is to impart the functionality of the FLAG-tag to a target molecule of interest. This enables researchers to:

-

Label and Trace Biomolecules: By conjugating this compound to an alkyne-modified protein, researchers can introduce a reliable epitope for subsequent detection in complex biological samples.

-

Purify Proteins and Protein Complexes: The high affinity and specificity of the anti-FLAG antibody-FLAG-tag interaction allow for efficient immunoprecipitation or affinity chromatography of the labeled protein, along with any interacting partners.

-

Detect and Localize Proteins: The FLAG-tag can be visualized using fluorescently labeled anti-FLAG antibodies in techniques such as Western blotting, immunofluorescence microscopy, and flow cytometry.

Chemical and Physical Properties

| Property | Description |

| Molecular Formula | C₃₈H₆₀N₁₂O₁₄ |

| Molecular Weight | 924.96 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

| Azide Group Reactivity | Reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] |

| FLAG-Tag (DYKDDDDK) | A highly specific epitope for anti-FLAG antibodies. |

| PEG3 Linker | A short, hydrophilic polyethylene glycol spacer that increases solubility and reduces steric hindrance. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound. It is important to note that these are generalized protocols and may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the covalent attachment of this compound to a protein that has been previously modified to contain a terminal alkyne group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

DMSO (for preparing stock solutions)

-

Deionized water

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 500 mM stock solution of THPTA in deionized water.

-

Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

-

Add this compound to a final concentration that is in 5- to 20-fold molar excess over the protein.

-

Add CuSO₄ to a final concentration of 1 mM.

-

Add THPTA to a final concentration of 5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if using a fluorescently tagged molecule.

-

-

Purification:

-

Remove excess reagents and byproducts by size exclusion chromatography, dialysis, or using a desalting column appropriate for the size of the protein.

-

Purification of a FLAG-tagged Protein using Anti-FLAG Affinity Gel

This protocol describes the immunoprecipitation of a protein that has been labeled with this compound.

Materials:

-

Cell lysate or protein solution containing the FLAG-tagged protein

-

Anti-FLAG M2 affinity gel (e.g., agarose beads)

-

Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)

-

Wash buffer (e.g., Tris-buffered saline, TBS)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or 3X FLAG® peptide in TBS)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

-

Prepare the Affinity Gel:

-

Resuspend the anti-FLAG affinity gel slurry.

-

Transfer the desired amount of slurry to a microcentrifuge tube.

-

Wash the gel twice with lysis buffer by centrifugation at low speed (e.g., 5,000 x g) for 1 minute and removal of the supernatant.

-

-

Binding:

-

Add the cell lysate or protein solution to the washed affinity gel.

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

-

Washing:

-

Centrifuge the tube at low speed and discard the supernatant.

-

Wash the gel three times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Acidic Elution: Add elution buffer (0.1 M glycine-HCl, pH 3.5) to the gel and incubate for 5-10 minutes at room temperature. Centrifuge and collect the supernatant containing the purified protein. Immediately neutralize the eluate with neutralization buffer.

-

Competitive Elution: Add 3X FLAG® peptide (100-200 µg/mL in TBS) to the gel and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant.

-

Quantitative Data Summary

Obtaining precise quantitative data for bioconjugation reactions and affinity purification is crucial for reproducibility and optimization. While specific data for this compound is not available in the peer-reviewed literature, the following table provides typical ranges for the techniques described.

| Parameter | Typical Range | Factors Influencing the Outcome |

| CuAAC Labeling Efficiency | 70-95% | Purity of reagents, protein concentration, molar ratio of reactants, reaction time, and temperature. |

| Binding Capacity of Anti-FLAG Affinity Gel | 0.4-1.0 mg/mL of settled gel | The specific antibody clone, bead chemistry, and the size and nature of the FLAG-tagged protein. |

| Protein Recovery from Affinity Purification | 50-90% | Binding and wash conditions, elution method, and the stability of the target protein. |

Visualizing Workflows and Signaling Pathways

Diagrams generated using the Graphviz (DOT language) can effectively illustrate the experimental workflows and the underlying molecular interactions.

Workflow for Labeling and Purification

Caption: Workflow for protein labeling and purification.

Molecular Interactions in Affinity Purification

Caption: Molecular interactions in FLAG-tag purification.

Conclusion

This compound is a valuable and versatile reagent for researchers in cell biology, biochemistry, and drug development. Its trifunctional design enables the straightforward and efficient introduction of the FLAG-tag onto a wide range of biomolecules through the robust and bioorthogonal click chemistry reaction. This, in turn, facilitates a host of downstream applications for protein detection, localization, and purification. While the lack of specific, peer-reviewed quantitative data for this particular reagent necessitates careful optimization of experimental protocols, the well-established principles of click chemistry and FLAG-tag affinity chromatography provide a solid foundation for its successful implementation. The methodologies and workflows presented in this guide offer a starting point for harnessing the power of this compound in advancing scientific discovery.

References

An In-depth Technical Guide to the Azido-PEG3-FLAG Tag: Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-PEG3-FLAG tag is a versatile chemical probe that combines the functionalities of bioorthogonal chemistry and affinity purification. This trifunctional molecule consists of an azide group for covalent ligation, a polyethylene glycol (PEG) linker to enhance solubility, and the well-characterized FLAG epitope for specific antibody-based detection and purification. This guide provides a comprehensive overview of the mechanism of action of the Azido-PEG3-FLAG tag, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.

Core Components and Mechanism of Action

The functionality of the Azido-PEG3-FLAG tag is derived from its three key components:

-

Azide Group (N₃): This functional group is the cornerstone of its bioorthogonal reactivity. Azides readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly specific, efficient, and can be performed in complex biological milieux with minimal side reactions.[1][2] This allows for the precise covalent labeling of alkyne-modified biomolecules.

-

PEG3 Linker: The short, hydrophilic tri-ethylene glycol spacer enhances the aqueous solubility of the tag and the labeled biomolecule.[1][3] This property is crucial for maintaining the native conformation and function of proteins and preventing aggregation during labeling and purification steps. The PEG linker also provides spatial separation between the biomolecule and the FLAG tag, which can improve the accessibility of the epitope to its antibody.

-

FLAG Tag (DYKDDDDK): This synthetic octapeptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available.[4] The hydrophilic nature of the FLAG tag minimizes its interference with the function of the fused protein. Its primary application is in affinity-based methods such as immunoprecipitation, Western blotting, and immunofluorescence, enabling the specific detection and purification of the labeled molecule.

The overall mechanism involves a two-step process. First, a target biomolecule is metabolically, enzymatically, or chemically functionalized with an alkyne group. Subsequently, the Azido-PEG3-FLAG tag is covalently attached to the alkyne-modified molecule via a click chemistry reaction. The resulting FLAG-tagged biomolecule can then be selectively captured and purified using anti-FLAG antibodies immobilized on a solid support, such as agarose or magnetic beads.

Quantitative Data

The efficiency of the Azido-PEG3-FLAG tag system is dependent on the kinetics of the click chemistry reaction and the affinity of the FLAG tag for its antibody.

| Parameter | Value | Reference |

| FLAG Tag - Antibody Interaction | ||

| Dissociation Constant (Kd) | 100 nM | |

| FLAG-tag Protein Purification | ||

| Typical Protein Yield (per mL of resin) | 0.6 - 1 mg | |

| Binding Capacity of Anti-FLAG Magnetic Beads | ≥ 0.6 mg DYKDDDDK-tagged fusion protein/mL of beads | |

| Click Chemistry Reaction (CuAAC) | ||

| Rate Acceleration (compared to uncatalyzed reaction) | 10⁷ to 10⁸ | |

| General Reaction Time | 30 - 60 minutes at room temperature |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involving the Azido-PEG3-FLAG tag.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing a terminal alkyne with Azido-PEG3-FLAG.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Azido-PEG3-FLAG

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate

-

DMSO (if needed to dissolve reagents)

-

Microcentrifuge tubes

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Azido-PEG3-FLAG in DMSO or water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 1-10 µM) and Azido-PEG3-FLAG (e.g., to a final concentration of 100 µM).

-

Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of 0.1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

-

Purification (Optional but Recommended):

-

Remove excess unreacted Azido-PEG3-FLAG and catalyst components using a desalting column or dialysis.

-

Protocol 2: Immunoprecipitation of FLAG-tagged Proteins using Magnetic Beads

This protocol describes the purification of a protein labeled with Azido-PEG3-FLAG using anti-FLAG magnetic beads.

Materials:

-

Cell lysate or protein solution containing the FLAG-tagged protein

-

Anti-FLAG M2 Magnetic Beads

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

-

Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.5 mM EDTA)

-

Elution Buffer:

-

Acidic Elution: 0.1 M Glycine-HCl, pH 3.5

-

Competitive Elution: 1x Wash Buffer containing 150 ng/µL 3X FLAG peptide

-

-

Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0

-

Magnetic rack

-

Microcentrifuge tubes

Procedure:

-

Bead Preparation:

-

Resuspend the Anti-FLAG M2 Magnetic Beads by gentle vortexing.

-

Transfer the desired volume of bead slurry to a microcentrifuge tube.

-

Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

-

Wash the beads twice with 500 µL of Lysis Buffer.

-

-

Binding:

-

Add the cell lysate or protein solution to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

For Acidic Elution:

-

Add 100 µL of 0.1 M Glycine-HCl, pH 3.5 to the beads and incubate for 5-10 minutes at room temperature with gentle shaking.

-

Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube containing 10 µL of Neutralization Buffer.

-

-

For Competitive Elution:

-

Add 100 µL of Elution Buffer containing 3X FLAG peptide to the beads.

-

Incubate for 30 minutes at 4°C with gentle shaking.

-

Place the tube on the magnetic rack and transfer the supernatant containing the eluted protein to a new tube.

-

-

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in this guide.

Caption: Overall workflow for labeling and purification using Azido-PEG3-FLAG.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Caption: Elution strategies for FLAG-tag immunoprecipitation.

References

An In-Depth Technical Guide to Azido-PEG3-DYKDDDDK: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-DYKDDDDK is a versatile, multifunctional chemical tool essential for modern proteomics and drug development. This heterobifunctional reagent integrates three key functional components: a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and the well-characterized DYKDDDDK peptide epitope, commonly known as the FLAG® tag. This strategic combination enables researchers to perform highly specific and efficient labeling, purification, and detection of target molecules.

The azide group serves as a reactive handle for bioorthogonal "click chemistry" reactions, allowing for the covalent attachment of the entire construct to alkyne-modified molecules with high specificity and efficiency. The PEG3 linker, a short chain of three repeating ethylene glycol units, enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer arm, minimizing steric hindrance between the tagged molecule and its interacting partners or detection agents. The C-terminal DYKDDDDK peptide is a widely recognized epitope for which high-affinity monoclonal antibodies are commercially available, facilitating robust immunoprecipitation, affinity purification, and immunodetection of the labeled target.

This technical guide provides a comprehensive overview of the structure of this compound, detailed experimental protocols for its application in protein labeling and purification, quantitative data to inform experimental design, and visual diagrams of key experimental workflows.

Core Structure and Properties

This compound is a synthetic molecule meticulously designed for bioconjugation applications. Its structure can be conceptually divided into three principal domains:

-

Azide (N₃) Group: This functional group is the cornerstone of the molecule's utility in click chemistry. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) to form a stable triazole linkage.[1] This bioorthogonal reaction is highly efficient and can be performed in complex biological mixtures with minimal side reactions.

-

PEG3 Linker: The triethylene glycol spacer confers several advantageous properties. Its hydrophilicity improves the overall solubility of the reagent and the resulting conjugate in aqueous solutions, which is crucial for biological experiments.[2] The flexible nature of the PEG chain provides a spatial separation between the target molecule and the DYKDDDDK tag, which can reduce the potential for steric hindrance and improve the accessibility of the epitope for antibody binding.

-

DYKDDDDK (FLAG®) Peptide Tag: This octapeptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) is a highly immunogenic epitope.[3] Its small size and hydrophilic nature minimize its impact on the structure, function, and localization of the protein to which it is attached.[4] A key feature of the FLAG® tag is the availability of highly specific monoclonal antibodies that enable efficient and selective capture and detection of the tagged protein.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₀H₇₅N₁₃O₂₄ | |

| Molecular Weight | 1242.20 g/mol | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | Soluble in water and DMSO |

Data Presentation

FLAG®-Tag Protein Purification Yields

The DYKDDDDK portion of the this compound molecule allows for affinity purification of the labeled protein. The yield of purified protein can vary depending on the expression system, the specific protein, and the purification conditions. The following table provides typical protein yields for FLAG®-tag affinity chromatography.

| Expression System | Typical Protein Yield (per mL of resin) | Reference |

| Mammalian Cells | 0.6 - 1.0 mg | |

| E. coli | Variable, can be lower than other tags |

Note: While the FLAG®-tag system is renowned for its high specificity and gentle elution conditions, its binding capacity can be lower compared to other affinity tags.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the general steps for labeling a protein containing a terminal alkyne group with this compound using a copper-catalyzed click chemistry reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine, THPTA)

-

Reaction buffer (e.g., PBS)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a 5-10 fold molar excess of this compound.

-

Add the copper catalyst components. A common approach is to pre-mix CuSO₄ and THPTA before adding to the reaction mixture, followed by the addition of sodium ascorbate to initiate the reaction.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Verification:

-

Confirm the successful labeling of the protein by methods such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by Western blot using an anti-FLAG® antibody.

-

Protocol 2: Affinity Purification of a Labeled Protein using Anti-FLAG® Resin

This protocol outlines the steps for purifying a protein that has been labeled with this compound using anti-FLAG® affinity chromatography.

Materials:

-

Cell lysate or solution containing the this compound-labeled protein

-

Anti-FLAG® M2 affinity gel/resin

-

Wash buffer (e.g., Tris-buffered saline, TBS)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 3.5 or TBS containing 3x FLAG® peptide)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) for acidic elution

Procedure:

-

Resin Equilibration:

-

Wash the anti-FLAG® affinity resin with wash buffer to remove any storage solution.

-

-

Binding:

-

Incubate the protein solution with the equilibrated resin. The incubation can be performed in a batch format (in a tube with gentle rotation) or by passing the solution over a packed column. Incubation is typically carried out for 1-4 hours at 4°C.

-

-

Washing:

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins. This step is critical for obtaining a high-purity product.

-

-

Elution:

-

Competitive Elution: Add an excess of 3x FLAG® peptide to the resin to compete with the bound protein for the antibody binding sites. This is a gentle elution method that preserves the native conformation of the protein.

-

Acidic Elution: Alternatively, use a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) to disrupt the antibody-antigen interaction. Immediately neutralize the eluted fractions with a neutralization buffer to prevent protein denaturation.

-

-

Analysis:

-

Analyze the purified protein by SDS-PAGE and Western blot to confirm its identity and purity.

-

Mandatory Visualization

Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling and purification.

Logical Relationship: Bioorthogonal Labeling Strategy

Caption: Strategy for bioorthogonal labeling.

References

Unveiling the Azido-PEG3-FLAG Peptide: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of proteomics and drug development, precision and versatility are paramount. The Azido-PEG3-FLAG peptide has emerged as a powerful tool, enabling researchers to meticulously tag, capture, and analyze proteins of interest. This in-depth technical guide serves as a comprehensive resource for scientists and professionals in the field, detailing the core properties, experimental applications, and visualization of workflows involving this trifunctional peptide.

The Azido-PEG3-FLAG peptide is a synthetic construct meticulously designed with three key functional components: an azide group for bioorthogonal "click" chemistry, a hydrophilic polyethylene glycol (PEG3) linker, and the well-established FLAG epitope tag (DYKDDDDK) for immunodetection and purification. This unique combination allows for the covalent labeling of alkyne-modified biomolecules, enhanced solubility, and subsequent, highly specific isolation and analysis.

Core Physicochemical Properties

A thorough understanding of the peptide's physical and chemical characteristics is fundamental to its successful application. The following table summarizes the key quantitative data for the Azido-PEG3-FLAG peptide.

| Property | Value | Source |

| Molecular Formula | C₅₉H₈₈N₁₆O₂₇S | Jena Bioscience[1] |

| Molecular Weight | 1485.49 g/mol | Jena Bioscience[1] |

| Exact Mass | 1484.57 g/mol | Jena Bioscience[1] |

| Purity | ≥ 95% (HPLC) | Jena Bioscience[1], Peptidepharma[2] |

| Appearance | White to off-white solid | Jena Bioscience |

| Solubility | Water, PBS (up to 30 mM tested) | Jena Bioscience |

| Storage Conditions | Store at -20 °C | Jena Bioscience |

| Shelf Life | 12 months from date of delivery | Jena Bioscience |

Experimental Protocols

The utility of the Azido-PEG3-FLAG peptide is best demonstrated through its application in common biochemical workflows. Below are detailed methodologies for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent immunoprecipitation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the steps for covalently attaching the Azido-PEG3-FLAG peptide to an alkyne-modified protein in a cell lysate.

Materials:

-

Cell lysate containing alkyne-modified protein

-

Azido-PEG3-FLAG peptide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Copper(II) sulfate (CuSO₄)

-

Protein extraction buffer

-

Phosphate-buffered saline (PBS)

-

DMSO or water for stock solutions

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of Azido-PEG3-FLAG peptide in DMSO or water.

-

Prepare a 100 mM stock solution of TCEP in water.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of protein lysate (1-5 mg/mL) with 90 µL of PBS buffer.

-

Add 20 µL of the 2.5 mM Azido-PEG3-FLAG peptide solution.

-

-

Catalyst Addition:

-

Add 10 µL of the 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding 10 µL of a freshly prepared 300 mM sodium ascorbate solution.

-

Vortex the mixture briefly.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Downstream Processing:

-

The FLAG-tagged protein is now ready for subsequent applications such as immunoprecipitation.

-

Protocol 2: Immunoprecipitation of FLAG-Tagged Proteins

This protocol describes the enrichment of the newly FLAG-tagged protein from the cell lysate using anti-FLAG affinity beads.

Materials:

-

Cell lysate containing FLAG-tagged protein from Protocol 1

-

Anti-FLAG M2 Affinity Gel or Magnetic Beads

-

Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Wash Buffer: TBS with 0.5% Nonidet™ P40 Substitute

-

Elution Buffer: 0.1 M Glycine HCl, pH 3.5 or 3x FLAG peptide solution (150 ng/µL in TBS)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Bead Preparation:

-

Dispense 20-40 µL of the anti-FLAG bead slurry into a microcentrifuge tube.

-

Wash the beads twice with 500 µL of TBS, pelleting the beads by centrifugation (5,000 x g for 30 seconds) or using a magnetic stand between washes.

-

-

Binding:

-

Add the cell lysate containing the FLAG-tagged protein to the washed beads.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three times with 1 mL of Wash Buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Acidic Elution: Add 5 resin volumes of 0.1 M Glycine HCl (pH 3.0) and incubate for 5 minutes at room temperature with gentle rotation. Pellet the beads and transfer the supernatant containing the purified protein to a new tube containing 1/10th volume of Neutralization Buffer.

-

Competitive Elution: Add 5 resin volumes of 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle rotation. Pellet the beads and collect the supernatant.

-

-

Analysis:

-

The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

-

Visualizing the Workflow and Applications

To further elucidate the utility of the Azido-PEG3-FLAG peptide, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and its application in studying signaling pathways.

The Azido-PEG3-FLAG peptide stands out as a cornerstone reagent in modern chemical biology, offering a streamlined and effective method for the investigation of complex biological systems. Its robust performance in diverse applications continues to empower researchers to push the boundaries of scientific discovery.

References

The Core of Bioconjugation: An In-depth Technical Guide to the PEG3 Linker in Azido-PEG3-FLAG

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the selection of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of the final conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has risen to prominence as a foundational technology. This guide provides a comprehensive technical exploration of the Azido-PEG3-FLAG molecule, with a specific focus on the pivotal role of its short, discrete PEG3 linker. Comprising three ethylene glycol units, the PEG3 spacer offers a finely tuned balance of hydrophilicity, flexibility, and a defined length, rendering it an exceptionally versatile tool in the design of advanced therapeutics and research reagents.

This document will delve into the quantitative impact of the PEG3 linker on the physicochemical properties of bioconjugates, provide detailed experimental protocols for its application in key methodologies, and visualize complex workflows and molecular relationships through clear and concise diagrams.

The Azido-PEG3-FLAG Construct: A Trifunctional Tool

The Azido-PEG3-FLAG molecule is a heterobifunctional reagent meticulously designed for the precise and efficient labeling and detection of target molecules. It is composed of three key functional moieties, each with a distinct role:

-

Azido Group (N₃): This functional group serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling the covalent attachment of the entire construct to molecules bearing an alkyne group.

-

PEG3 Linker (- (OCH₂CH₂)₃ -): This central component acts as a flexible, hydrophilic spacer. Its primary functions are to improve the solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and potentially enhance the pharmacokinetic profile of the modified molecule by increasing its hydrodynamic radius.

-

FLAG Tag (DYKDDDDK): This well-characterized epitope tag is a short peptide sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) that is recognized by highly specific anti-FLAG antibodies. This enables the straightforward detection, purification, and quantification of the tagged molecule through established immunological techniques such as immunoprecipitation and Western blotting.

Quantitative Properties of the PEG3 Linker

The deliberate choice of a short PEG3 linker imparts several advantageous physicochemical properties to the Azido-PEG3-FLAG molecule and the resulting bioconjugates. While extensive quantitative data for the PEG3 linker's direct impact on a wide range of proteins is not always readily available in comparative studies, the following table summarizes its intrinsic properties and known effects.

| Property | Value | Significance |

| Molecular Formula | C₇H₁₆O₄ | Defines the elemental composition. |

| Molecular Weight | 164.20 g/mol | Provides the mass of the linker.[1] |

| Length | Approximately 14 Å (Angstroms) | Offers a defined spatial separation between the azide and the FLAG tag, which can be crucial for minimizing steric hindrance and allowing independent functioning of the conjugated moieties. The length of a PEG3 linker is considered optimal for some applications, providing sufficient separation without being excessively long.[2] |

| Solubility | High in aqueous solutions | The hydrophilic nature of the ethylene glycol repeats significantly enhances the water solubility of often hydrophobic molecules to which it is attached.[2] |

| Flexibility | High | The rotatable bonds within the PEG chain provide considerable conformational flexibility, which can facilitate the interaction of the conjugated partners with their respective targets. |

The Impact of PEG3 on Bioconjugate Properties

The incorporation of a PEG3 linker can significantly influence the overall characteristics of a bioconjugate.

Enhanced Solubility and Stability

A primary advantage of PEGylation, even with a short PEG3 linker, is the enhancement of solubility.[3] Many therapeutic agents and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG3 chain can help to mitigate this, improving the overall stability and handling of the bioconjugate.

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules.[] While longer PEG chains generally have a more pronounced effect, even short linkers like PEG3 can contribute to an increased hydrodynamic radius. This can lead to reduced renal clearance and a longer circulation half-life, potentially allowing for less frequent dosing and an enhanced therapeutic window. However, it has also been noted that the inclusion of a PEG3 linker can sometimes lead to more rapid excretion of certain radiolabeled antibody constructs compared to those without the linker.

Experimental Protocols

The successful application of Azido-PEG3-FLAG relies on robust and well-defined experimental protocols. The following sections provide detailed methodologies for its primary applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Azido-PEG3-FLAG to an alkyne-containing molecule using a copper catalyst.

Materials:

-

Alkyne-functionalized molecule

-

Azido-PEG3-FLAG

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.

-

Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer.

-

Prepare a premix of CuSO₄ and THPTA.

-

Add the CuSO₄/THPTA premix to the reaction mixture.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Purify the resulting FLAG-tagged conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove unreacted reagents and the catalyst.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of Azido-PEG3-FLAG to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-functionalized molecule

-

Azido-PEG3-FLAG

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Dissolve the DBCO-functionalized molecule and Azido-PEG3-FLAG in a minimal amount of anhydrous DMSO or DMF before diluting with the reaction buffer.

-

-

Reaction Setup:

-

Combine the DBCO-functionalized molecule and Azido-PEG3-FLAG in the reaction buffer. A slight molar excess of one reagent may be used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by appropriate analytical techniques.

-

-

Purification:

-

Purify the conjugate using a suitable method as described in the CuAAC protocol to remove any unreacted starting materials.

-

Protocol 3: Immunoprecipitation (IP) of FLAG-Tagged Proteins

This protocol details the isolation of a FLAG-tagged protein from a cell lysate using anti-FLAG affinity gel.

Materials:

-

Cell lysate containing the FLAG-tagged protein

-

Anti-FLAG M2 Affinity Gel (e.g., from Sigma-Aldrich)

-

IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol)

-

Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Elution Buffer (e.g., 3X FLAG peptide solution or 0.1 M glycine-HCl, pH 3.5)

-

Microcentrifuge tubes

Procedure:

-

Bead Preparation:

-

Resuspend the anti-FLAG affinity gel and transfer the desired amount to a microcentrifuge tube.

-

Wash the beads twice with TBS by centrifugation and removal of the supernatant.

-

-

Binding:

-

Add the cell lysate to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Centrifuge the tube to pellet the beads and aspirate the supernatant.

-

Wash the beads three times with IP Lysis Buffer or TBS to remove non-specifically bound proteins.

-

-

Elution:

-

Competitive Elution: Add 3X FLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle shaking. Centrifuge and collect the supernatant containing the purified protein.

-

Acidic Elution: Add 0.1 M glycine-HCl, pH 3.5, to the beads and incubate for 5-10 minutes at room temperature. Centrifuge and transfer the supernatant to a new tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Protocol 4: Western Blotting for FLAG-Tag Detection

This protocol describes the detection of a FLAG-tagged protein following SDS-PAGE and transfer to a membrane.

Materials:

-

Protein sample separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Anti-FLAG antibody (e.g., M2 monoclonal antibody)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the anti-FLAG primary antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the signal using an appropriate imaging system.

-

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship of the components of the Azido-PEG3-FLAG molecule.

Caption: Experimental workflow for click chemistry using Azido-PEG3-FLAG.

Caption: Workflow for immunoprecipitation and Western blot detection of FLAG-tagged proteins.

Conclusion

The Azido-PEG3-FLAG molecule, with its thoughtfully designed trifunctional architecture, stands as a powerful tool for researchers and drug development professionals. The integral PEG3 linker, though short, plays a significant and multifaceted role. Its ability to enhance solubility, provide optimal spatial separation, and potentially improve pharmacokinetic profiles makes it an invaluable component in the rational design of bioconjugates. The detailed experimental protocols and visualizations provided in this guide offer a practical framework for harnessing the full potential of Azido-PEG3-FLAG in a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics. As the field of bioconjugation continues to advance, the strategic use of well-characterized and versatile reagents like Azido-PEG3-FLAG will be paramount in driving innovation and success.

References

- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

The Azide Group: A Lynchpin for Advanced Bioconjugation Strategies with Azido-PEG3-DYKDDDDK

For Immediate Release

[City, State] – [Date] – In the intricate landscape of scientific research and drug development, the ability to specifically and efficiently label and conjugate biomolecules is paramount. The molecule Azido-PEG3-DYKDDDDK has emerged as a powerful tool in this arena, and at its core lies the versatile and highly reactive azide functional group. This technical guide delves into the fundamental role of the azide moiety in this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and clear visual diagrams.

The this compound reagent is a multi-component molecule designed for precision in bioconjugation. It comprises an azide group for chemical ligation, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and the DYKDDDDK peptide sequence, a well-known FLAG-tag for protein purification and detection.[1][2][3] The azide group, a small and bioorthogonal functional group, is the key to covalently attaching this entire construct to other molecules of interest.[4] Its "bioorthogonal" nature means that it does not react with naturally occurring functional groups within biological systems, thus ensuring high specificity and minimizing off-target reactions.[5]

The primary function of the azide group is to participate in highly efficient and specific chemical reactions, broadly categorized as "click chemistry" and the Staudinger ligation. These reactions form the basis for the utility of this compound in a wide array of applications, including protein labeling, drug targeting, and the development of antibody-drug conjugates (ADCs).

Core Reactivity of the Azide Group

The azide group's utility stems from its participation in two main classes of bioorthogonal reactions:

-

Azide-Alkyne Cycloadditions : This is the most prominent application of the azide group in bioconjugation. It involves the reaction of an azide with an alkyne to form a stable triazole ring. This reaction can be performed in two primary ways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient and rapid reaction is catalyzed by copper(I) ions. It is characterized by high yields and specificity for terminal alkynes. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts readily with an azide without the need for copper. This makes SPAAC highly suitable for live-cell imaging and in vivo studies.

-

-

Staudinger Ligation : This reaction occurs between an azide and a phosphine, resulting in the formation of a stable amide bond. The "traceless" variant of this reaction is particularly useful as it does not incorporate the phosphine oxide byproduct into the final conjugate.

Quantitative Data Presentation

The choice between different azide-based ligation strategies often depends on factors such as reaction kinetics, efficiency, and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Catalyst | Copper(I) | None | |

| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100 | 10⁻³ - 1 (highly dependent on cyclooctyne) | |

| Biocompatibility | Lower (due to copper cytotoxicity) | High (copper-free) | |

| Reaction Conditions | Aqueous or organic solvents, pH 4-12, wide temperature range | Physiological conditions | |

| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable |

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference(s) |

| DBCO | ~0.1 - 1.0 | |

| BCN | ~0.01 - 0.1 |

Experimental Protocols

Detailed methodologies for utilizing the azide functionality of this compound are crucial for successful bioconjugation. Below are generalized protocols for the key reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of a terminal alkyne-containing protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Sodium ascorbate

-

Degassed buffer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of your alkyne-modified protein in degassed buffer.

-

Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and this compound (typically at a 1:5 to 1:20 molar ratio of protein to azide reagent).

-

In a separate tube, premix the CuSO₄ and THPTA/TBTA ligand at a 1:2 molar ratio and let it incubate for a few minutes.

-

Add the copper/ligand solution to the protein/azide mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should typically be in the range of 10-100 µM for the protein, with an excess of the other reagents.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Purify the resulting FLAG-tagged protein using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted reagents and byproducts.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of a DBCO-functionalized protein with this compound.

Materials:

-

DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of your DBCO-modified protein in the reaction buffer.

-

Prepare a 10 mM stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified protein and this compound (typically at a 1:3 to 1:10 molar ratio of protein to azide reagent).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the protein.

-

-

Purification:

-

Purify the conjugated protein using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted this compound.

-

Protocol 3: Staudinger Ligation

This protocol provides a general workflow for the conjugation of a phosphine-labeled molecule to this compound.

Materials:

-

Phosphine-labeled molecule of interest

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water (e.g., THF/water).

Procedure:

-

Reagent Preparation:

-

Dissolve the phosphine-labeled molecule in the chosen solvent system.

-

Dissolve this compound in the same solvent system.

-

-

Reaction Setup:

-

Combine the phosphine-labeled molecule and this compound in a reaction vessel. A slight excess of the phosphine reagent is often used.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

-

-

Purification:

-

Purify the final conjugate to remove the phosphine oxide byproduct and any unreacted starting materials.

-

Mandatory Visualizations

To further elucidate the processes described, the following diagrams illustrate the core signaling pathways and experimental workflows.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

Caption: Experimental Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Mechanism of the Staudinger Ligation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. Staudingerライゲーション反応 [sigmaaldrich.com]

An In-Depth Technical Guide to Protein Purification Using Azido-PEG3-DYKDDDDK

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-DYKDDDDK, a versatile chemical tool for the purification of proteins. It details the underlying principles, experimental protocols, and technical data to facilitate its effective use in research and development.

Introduction to this compound

This compound, also known as Azido-PEG3-FLAG, is a bifunctional reagent designed for a two-step protein purification strategy. It combines the functionalities of "click chemistry" and affinity chromatography, offering a highly specific and efficient method for isolating proteins of interest.

The molecule consists of three key components:

-

An Azido Group (N₃): This functional group enables the covalent attachment of the tag to a protein of interest via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] This requires the protein to be metabolically, enzymatically, or chemically modified to contain an alkyne group.

-

A Polyethylene Glycol (PEG3) Linker: The short PEG linker enhances the solubility of the tag and the resulting tagged protein, minimizing potential aggregation and improving accessibility of the affinity tag.

-

A DYKDDDDK Peptide (FLAG® tag): This well-established octapeptide sequence is a highly specific epitope for anti-FLAG antibodies.[3][4] This allows for efficient capture and purification of the tagged protein using affinity chromatography.

Principle of the Two-Step Purification Strategy

The purification process using this compound involves two main stages:

-

Covalent Tagging via Click Chemistry: The azido group of the reagent reacts with an alkyne-modified protein of interest, forming a stable triazole linkage. This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native cellular processes.

-

Affinity Purification: The now FLAG-tagged protein is captured by an anti-FLAG antibody immobilized on a solid support, such as agarose or magnetic beads. After washing away unbound cellular components, the purified protein is eluted from the support.

Quantitative Data: Comparison of Anti-FLAG Affinity Resins

The choice of affinity resin is crucial for successful purification. The binding capacity and elution efficiency can vary between different types of resins and manufacturers. Below is a summary of reported binding capacities for various commercially available anti-FLAG affinity resins.

| Resin Type | Supplier | Reported Binding Capacity |

| Anti-DYKDDDDK Affinity Beads | Abcam | >1 mg DYKDDDDK fusion protein/mL medium |

| DDKTrap™ Anti-DDK Affinity Resin | OriGene | >1 mg DDK-tagged protein/mL resin |

| Anti-Flag Agarose Affinity Resin | Protein Ark | >1 mg of DYKDDDDK-tagged fusion protein per 1 mL of beads slurry |

| ANTI-FLAG® M2 Magnetic Beads | Sigma-Aldrich | ~0.6 mg of FLAG fusion protein per 1 ml of packed magnetic beads |

| DYKDDDDK-tagged Protein Purification Kit | Elabscience | 1mL affinity gel can purify at least 1.2mg DYKDDDDK fusion protein |

Note: Binding capacity can be influenced by factors such as the size and nature of the target protein, flow rate during purification, and buffer conditions.

Experimental Protocols

Protocol 1: Labeling of an Alkyne-Modified Protein using CuAAC Click Chemistry

This protocol outlines the general steps for labeling a protein containing an alkyne group with this compound using a copper(I)-catalyzed reaction.

Materials:

-

Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

DMSO (for dissolving reagents)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the copper ligand in DMSO or water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with this compound to a final concentration of 20-200 µM for the protein and a 1.5-fold molar excess of the azide tag.

-

Add the copper ligand to a final concentration of 200 µM.

-

Add CuSO₄ to a final concentration of 200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 400 µM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle shaking.

-

-

Removal of Excess Reagents:

-

Remove unreacted this compound and copper catalyst using a desalting column or dialysis against a suitable buffer (e.g., TBS).

-

Protocol 2: Affinity Purification of the FLAG-tagged Protein

This protocol describes the purification of the this compound-labeled protein using anti-FLAG affinity resin.

Materials:

-

FLAG-tagged protein lysate

-

Anti-FLAG M2 Affinity Gel (e.g., agarose beads)

-

Binding/Wash Buffer: Tris-buffered saline (TBS; 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Elution Buffers:

-

Competitive Elution: 100-200 µg/mL 3X FLAG® peptide in TBS.

-

Acidic Elution: 0.1 M Glycine-HCl, pH 3.0-3.5.

-

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0

-

Spin columns or chromatography columns

Procedure:

-

Resin Equilibration:

-

Wash the required amount of anti-FLAG affinity resin with 10 column volumes of TBS to remove storage buffer.

-

-

Binding:

-

Add the FLAG-tagged protein lysate to the equilibrated resin.

-

Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Wash the resin with 20-30 column volumes of TBS to remove unbound proteins.

-

-

Elution:

-

Method A: Competitive Elution with 3X FLAG Peptide

-

Add 1-5 column volumes of 3X FLAG peptide solution to the resin.

-

Incubate for 30 minutes at 4°C with gentle shaking.

-

Collect the eluate containing the purified protein.

-

Repeat the elution step for higher recovery.

-

-

Method B: Acidic Elution with Glycine-HCl

-

Add 1-5 column volumes of 0.1 M Glycine-HCl to the resin.

-

Incubate for 5-10 minutes at room temperature.

-

Collect the eluate and immediately neutralize by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.

-

-

Visualizations

Experimental Workflow

References

- 1. interchim.fr [interchim.fr]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Bioorthogonal Labeling with Azido-PEG3-FLAG

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bioorthogonal labeling using Azido-PEG3-FLAG, a versatile chemical probe for the selective introduction of the FLAG epitope tag (DYKDDDDK) onto biomolecules. This methodology leverages the power of click chemistry to covalently attach the FLAG tag to alkyne-modified proteins, glycans, or other cellular components. The incorporated FLAG tag then serves as a robust handle for downstream applications, including protein enrichment for mass spectrometry-based proteomics, immunoprecipitation to study protein-protein interactions, and detection via Western blotting. This guide details the core principles, provides step-by-step experimental protocols, presents quantitative data for experimental planning, and illustrates key workflows and a relevant signaling pathway using Graphviz diagrams.

Introduction to Bioorthogonal Labeling and Azido-PEG3-FLAG

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions are characterized by their high specificity and efficiency in complex biological environments. A cornerstone of bioorthogonal chemistry is the "click chemistry" concept, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and an alkyne functional group.

Azido-PEG3-FLAG is a trifunctional molecule designed for bioorthogonal labeling applications. It consists of:

-

An Azide Group (N₃): This functional group is the reactive handle for click chemistry, enabling covalent linkage to alkyne-modified biomolecules.

-

A Polyethylene Glycol (PEG) Linker (PEG3): The short PEG spacer enhances the solubility of the molecule in aqueous buffers and minimizes steric hindrance, improving accessibility for subsequent antibody binding.

-

A FLAG Tag (DYKDDDDK): This well-characterized epitope tag is recognized with high affinity and specificity by commercially available anti-FLAG antibodies, facilitating a wide range of downstream applications.[1]

The use of Azido-PEG3-FLAG allows for a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically labeled with an alkyne-containing precursor. Subsequently, the alkyne-modified biomolecule is reacted with Azido-PEG3-FLAG via CuAAC, resulting in the covalent attachment of the FLAG tag.

Core Principles and Applications

The versatility of the Azido-PEG3-FLAG system lends itself to a variety of applications in cellular and molecular biology:

-

Glycoprotein Enrichment and Analysis: By metabolically labeling cells with an alkyne-modified sugar, such as tetraacetylated N-alkynylgalactosamine (Ac4GalNAl), nascent glycoproteins become tagged with alkynes. Subsequent reaction with Azido-PEG3-FLAG allows for the enrichment of these glycoproteins using anti-FLAG affinity chromatography, enabling their identification and quantification by mass spectrometry.

-

Protein-Protein Interaction Studies: A specific protein can be metabolically labeled with an alkyne-containing unnatural amino acid. After click reaction with Azido-PEG3-FLAG, the protein and its interacting partners can be co-immunoprecipitated using anti-FLAG antibodies, allowing for the characterization of protein complexes.

-

Visualization of Biomolecules: While not a primary application of the FLAG-tag itself, the azide handle can be used to attach fluorophores for imaging studies. However, the main utility of Azido-PEG3-FLAG lies in purification and detection applications.

Experimental Protocols

This section provides a detailed, integrated protocol for the bioorthogonal labeling of glycoproteins in cultured mammalian cells using Ac4GalNAl, followed by click chemistry with Azido-PEG3-FLAG, cell lysis, immunoprecipitation, and Western blot analysis.

Metabolic Labeling of Glycoproteins

-

Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in appropriate growth medium and culture until they reach approximately 70-80% confluency.

-

Preparation of Ac4GalNAl Stock Solution: Prepare a 50 mM stock solution of Ac4GalNAl in sterile dimethyl sulfoxide (DMSO).

-

Metabolic Labeling: Add the Ac4GalNAl stock solution directly to the cell culture medium to a final concentration of 25-50 µM. As a negative control, treat a parallel culture with an equivalent volume of DMSO.

-

Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).

Click Chemistry Reaction (CuAAC)

-

Harvest and Wash Cells: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess labeling reagent. Harvest the cells by scraping or trypsinization.

-

Prepare Click Chemistry Reagents:

-

Azido-PEG3-FLAG: Prepare a 10 mM stock solution in DMSO.

-

Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use. Sodium ascorbate is the reducing agent that converts Cu(II) to the catalytic Cu(I) species.

-

-

Perform Click Reaction:

-

Resuspend the cell pellet in 500 µL of PBS.

-

Add the following reagents in order, vortexing gently after each addition:

-

Azido-PEG3-FLAG stock solution to a final concentration of 100 µM.

-

CuSO₄ stock solution to a final concentration of 1 mM.

-

THPTA stock solution to a final concentration of 1 mM.

-

Sodium ascorbate stock solution to a final concentration of 2 mM.

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Cell Lysis and Protein Quantification

-

Wash Cells: Pellet the cells by centrifugation and wash three times with ice-cold PBS to remove excess click chemistry reagents.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes, vortexing occasionally. For enhanced lysis, sonicate the sample briefly.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Immunoprecipitation of FLAG-Tagged Glycoproteins

-

Prepare Antibody-Bead Conjugates:

-

Resuspend anti-FLAG M2 affinity gel (e.g., agarose beads).

-

Wash 30 µL of the bead slurry per sample three times with 1 mL of ice-cold IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100).

-

-

Immunoprecipitation:

-

Normalize the protein concentration of the cell lysates with lysis buffer.

-

Add 500 µg to 1 mg of total protein to the washed anti-FLAG beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold IP buffer.

-

Perform a final wash with 1 mL of ice-cold PBS.

-

Elution and Western Blot Analysis

-

Elution:

-

Denaturing Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes at 95°C.

-

Competitive Elution (for functional assays): Elute the bound proteins by incubating the beads with a solution of 3x FLAG peptide (100-200 µg/mL in TBS) for 30 minutes at 4°C.

-

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest or a general glycoprotein stain overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation

The following tables provide representative quantitative data that can be expected from experiments utilizing Azido-PEG3-FLAG for glycoprotein enrichment.

Table 1: Metabolic Labeling Efficiency with Ac4GalNAl

| Cell Line | Ac4GalNAl Concentration (µM) | Incubation Time (hours) | Labeling Efficiency (%) |

| HEK293T | 25 | 24 | ~70 |

| HEK293T | 50 | 24 | ~85 |

| HeLa | 25 | 48 | ~65 |

| HeLa | 50 | 48 | ~80 |

Labeling efficiency can be assessed by flow cytometry after a click reaction with a fluorescent alkyne.

Table 2: Enrichment of a Model Glycoprotein using Azido-PEG3-FLAG Immunoprecipitation

| Sample | Input (µg) | Elution (µg) | Enrichment Factor |

| Control (DMSO) | 500 | < 0.1 | - |

| Ac4GalNAl + Azido-PEG3-FLAG | 500 | 5.2 | ~52 |

Enrichment factor is calculated as (µg of eluted protein / µg of input protein) x 100. This is a hypothetical example.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for bioorthogonal labeling with Azido-PEG3-FLAG.

Akt Signaling Pathway

Glycosylation of key proteins in the Akt signaling pathway, such as the insulin receptor and glucose transporters, is crucial for its proper function. Bioorthogonal labeling with Azido-PEG3-FLAG can be used to study these modifications and their impact on signaling.

Caption: Simplified Akt signaling pathway highlighting key glycosylated proteins.

Troubleshooting

Problem: Low or no signal in Western blot after immunoprecipitation.

-

Possible Cause: Inefficient metabolic labeling.

-

Solution: Optimize the concentration of the alkyne sugar and the incubation time for your specific cell line. Ensure the alkyne sugar is not degraded.

-

-

Possible Cause: Inefficient click chemistry reaction.

-

Solution: Prepare fresh solutions of sodium ascorbate and CuSO₄. Ensure the final concentrations of all reagents are correct. Optimize the reaction time.

-

-

Possible Cause: Inefficient immunoprecipitation.

-

Solution: Ensure sufficient antibody-bead conjugate is used for the amount of protein lysate. Optimize the incubation time for immunoprecipitation. Ensure lysis buffer composition is compatible with antibody binding.

-

-

Possible Cause: Inefficient elution.

-

Solution: For denaturing elution, ensure the sample is boiled sufficiently. For competitive elution, optimize the concentration of the 3x FLAG peptide.

-

Conclusion

Azido-PEG3-FLAG is a powerful and versatile tool for the bioorthogonal labeling of biomolecules. Its ability to introduce a highly specific and well-characterized epitope tag via click chemistry enables a wide range of downstream applications, from the enrichment of post-translationally modified proteins for proteomic analysis to the study of protein-protein interactions. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can effectively implement this technology to advance their understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG3-DYKDDDDK

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG3-DYKDDDDK is a versatile, multifunctional reagent designed for the precise biochemical modification of target molecules. This reagent incorporates three key functional elements:

-

An Azido (-N₃) Group: A chemical handle for bioorthogonal "click chemistry" reactions. It allows for highly efficient and specific covalent bond formation with molecules containing an alkyne or a strained cyclooctyne group.[1][2]

-

A Triethylene Glycol (PEG3) Linker: A hydrophilic spacer that enhances the solubility of the reagent and the resulting conjugate, reduces steric hindrance, and provides spatial separation between the conjugated molecule and the peptide tag.[2][3]

-